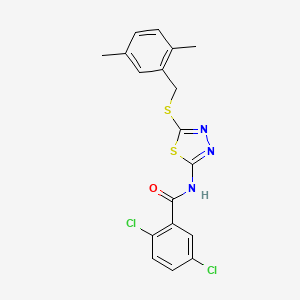

2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of dichloro and dimethylbenzyl groups attached to a thiadiazole ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Properties

IUPAC Name |

2,5-dichloro-N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3OS2/c1-10-3-4-11(2)12(7-10)9-25-18-23-22-17(26-18)21-16(24)14-8-13(19)5-6-15(14)20/h3-8H,9H2,1-2H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIVXHWHCGOXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of 2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be approached through multiple retrosynthetic pathways, each with distinct advantages and limitations. The compound's structure suggests three critical disconnections that form the basis of potential synthetic routes.

Key Disconnections

The primary disconnections for retrosynthetic analysis include:

- The N-C bond connecting the 2,5-dichlorobenzamide to the thiadiazole ring

- The S-C bond linking the 2,5-dimethylbenzyl group to the thiadiazole

- The thiadiazole heterocyclic core itself

Based on these disconnections, three principal synthetic strategies emerge:

| Strategy | Key Features | Sequence |

|---|---|---|

| A: Forward Assembly | Builds the molecule sequentially | Thiadiazole formation → S-alkylation → N-acylation |

| B: Benzamide-First | Forms the benzamide linkage early | Thiadiazole formation → N-acylation → S-alkylation |

| C: Convergent Approach | Combines pre-functionalized fragments | Separate preparation of fragments followed by convergent coupling |

Considerations for Route Selection

The selection of an optimal synthetic route depends on several factors, including:

- Accessibility of starting materials

- Stability of intermediates

- Selectivity in functionalization steps

- Overall yield and efficiency

- Ease of purification

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole heterocyclic core represents the central structural element of the target molecule and serves as the foundation for subsequent functionalization steps.

Thiosemicarbazide Cyclization Method

The most efficient approach for constructing the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide derivatives. A novel method employing polyphosphate ester (PPE) as a cyclodehydrating agent offers significant advantages over traditional methods:

"The main purpose of the study was the development of a new method for synthesis of 1,3,4-thiadiazol-2-amine derivatives in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2. The reaction was investigated in the presence of polyphosphate ester (PPE)."

This approach avoids the use of highly toxic reagents traditionally employed in thiadiazole synthesis while enabling a one-pot procedure that enhances efficiency.

Acid Hydrazide-Based Method

An alternative approach involves the reaction of acid hydrazide derivatives with ammonium thiocyanate followed by cyclization:

"The present report describes the synthesis of new the synthetic route that started by the reaction of acid hydrazide derivatives with ammonium thiocyanate to give compounds 1a-d. 1,3,4-thiadiazole derivatives 2a-d were synthesized by the reaction compounds 1a-d with concentration sulfuric acid."

This method offers a versatile route to 1,3,4-thiadiazole derivatives, particularly when specific substitution patterns at the 5-position are desired.

Optimized Reaction Conditions for Thiadiazole Formation

Based on the experimental data available, the following reaction conditions are recommended for the synthesis of 2-amino-1,3,4-thiadiazole intermediates:

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 70-80°C | Ensures complete cyclization while minimizing side reactions |

| Reaction Time | 4-6 hours | Allows for complete conversion without degradation |

| Solvent | Dimethylformamide or Tetrahydrofuran | Provides good solubility for reagents while facilitating cyclization |

| Catalyst/Reagent | Polyphosphate ester (PPE) | Acts as a mild dehydrating agent with reduced toxicity |

| Isolation | Neutralization followed by filtration | Enables efficient recovery of the thiadiazole product |

The resulting 2-amino-1,3,4-thiadiazole serves as a versatile intermediate for further functionalization through both the amino group and the 5-position of the heterocyclic ring.

Benzamide Formation

The formation of the benzamide linkage between the 2,5-dichlorobenzoyl group and the amino function of the thiadiazole represents the final key transformation in the synthesis of the target compound.

Direct Acylation with 2,5-Dichlorobenzoyl Chloride

The most efficient approach for benzamide formation involves the direct acylation of the 2-amino-1,3,4-thiadiazole derivative with 2,5-dichlorobenzoyl chloride:

"For preparation of the title compound, a solution of 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine (5 mmol) in pyridine (50 ml) was cooled to 273 K. To this solution, 2-methoxybenzoyl chloride (5 mmol) was added via a drop funnel over period of 30 min. The mixture was stirred at 273 K for 1 h, raised to room temperature and reacted for 1 h."

Adapting this methodology for our target compound involves:

- Preparation of 2,5-dichlorobenzoyl chloride from 2,5-dichlorobenzoic acid using thionyl chloride or oxalyl chloride

- Slow addition of the acid chloride to a cooled solution of the thiadiazole intermediate in pyridine or dichloromethane with triethylamine

- Gradual warming to room temperature to complete the reaction

Coupling Agent-Mediated Acylation

Alternative methods for benzamide formation involve the use of coupling agents to activate 2,5-dichlorobenzoic acid directly:

| Coupling Agent | Conditions | Advantages | Limitations |

|---|---|---|---|

| DCC/HOBt | Dichloromethane, 0°C to rt, 12h | Well-established, mild conditions | Difficult purification from dicyclohexylurea |

| EDCI/DMAP | Dichloromethane, 0°C to rt, 8h | Water-soluble byproducts, easier purification | Higher cost |

| HATU/DIPEA | Dimethylformamide, rt, 6h | High efficiency, suitable for sterically hindered substrates | Expensive reagents |

| T3P | Ethyl acetate, 0°C to rt, 4h | Low epimerization, clean reaction profile | Moisture sensitive |

The selection of an appropriate coupling method depends on scale, cost considerations, and purification requirements.

Formation of 2,5-Dichlorobenzoyl Chloride

The preparation of 2,5-dichlorobenzoyl chloride, a key reagent for the acylation step, can be achieved through the reaction of 2,5-dichlorobenzoic acid with thionyl chloride:

"a 177.5 g portion of methyl 3-(formylmethylthio)propanoate semicarbazone is diluted with 100 ml of dry methylene chloride and this is added, fairly rapidly, using a dropping funnel, to 875 ml of thionyl chloride with rapid stirring which is continued for 2 hours after addition is complete."

Similar methodology can be applied to 2,5-dichlorobenzoic acid, followed by concentration under reduced pressure to remove excess thionyl chloride. The resulting acid chloride should be used immediately or stored under anhydrous conditions to prevent hydrolysis.

Complete Synthetic Routes

Based on the methodologies discussed in previous sections, several complete synthetic routes can be proposed for the preparation of 2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.

Route A: Sequential Assembly

This route represents the most linear approach, building the molecule through sequential introduction of functional groups:

Step 1: Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole

- Reagents: Thiosemicarbazide, carbon disulfide, potassium hydroxide, hydrazine hydrate

- Conditions: Reflux in ethanol, 4-6 hours

- Workup: Acidification, filtration, recrystallization

- Yield: Typically 70-80%

Step 2: S-Alkylation with 2,5-dimethylbenzyl chloride

- Reagents: 2-amino-5-mercapto-1,3,4-thiadiazole, 2,5-dimethylbenzyl chloride, potassium carbonate

- Conditions: Dimethylformamide, 60-70°C, 4-5 hours

- Workup: Dilution with water, filtration, recrystallization

- Yield: Typically 75-85%

Step 3: N-Acylation with 2,5-dichlorobenzoyl chloride

- Reagents: 2-amino-5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazole, 2,5-dichlorobenzoyl chloride, pyridine

- Conditions: 0-5°C initially, then room temperature, 2-3 hours

- Workup: Dilution with water, filtration, recrystallization

- Yield: Typically 70-80%

Overall yield: Approximately 35-55%

Route B: Modified Sequence with Preformed Thiadiazole

This route utilizes a preformed thiadiazole core with subsequent functionalization:

Step 1: Synthesis of 2-amino-1,3,4-thiadiazole from thiosemicarbazide

- Reagents: Thiosemicarbazide, carboxylic acid (e.g., acetic acid), polyphosphate ester

- Conditions: 80-90°C, 5-6 hours

- Workup: Neutralization, filtration, recrystallization

- Yield: Typically 75-85%

Step 2: Thiolation at 5-position

- Reagents: 2-amino-1,3,4-thiadiazole, sulfur, sodium sulfide

- Conditions: Dimethylformamide, 80-90°C, 3-4 hours

- Workup: Acidification, filtration, recrystallization

- Yield: Typically 65-75%

Step 3: S-Alkylation and N-Acylation

- As in Route A, Steps 2 and 3

Overall yield: Approximately 30-50%

Route C: Convergent Approach via Acylated Intermediate

This route employs a convergent strategy, forming the benzamide linkage early in the synthesis:

Step 1: Preparation of N-(2,5-dichlorobenzoyl)thiosemicarbazide

- Reagents: Thiosemicarbazide, 2,5-dichlorobenzoyl chloride, triethylamine

- Conditions: Tetrahydrofuran, 0°C to room temperature, 2-3 hours

- Workup: Filtration, recrystallization

- Yield: Typically 80-90%

Step 2: Cyclization to thiadiazole

- Reagents: N-(2,5-dichlorobenzoyl)thiosemicarbazide, concentrated sulfuric acid

- Conditions: 0-5°C, 1-2 hours

- Workup: Neutralization, filtration, recrystallization

- Yield: Typically 70-80%

Step 3: S-Alkylation with 2,5-dimethylbenzyl chloride

- Reagents: 2,5-dichloro-N-(5-mercapto-1,3,4-thiadiazol-2-yl)benzamide, 2,5-dimethylbenzyl chloride, potassium carbonate

- Conditions: Dimethylformamide, 60-70°C, 4-5 hours

- Workup: Dilution with water, filtration, recrystallization

- Yield: Typically 75-85%

Overall yield: Approximately 40-60%

Comparative Analysis of Synthetic Routes

| Route | Advantages | Disadvantages | Overall Yield | Suitability |

|---|---|---|---|---|

| A | Controlled introduction of each functional group; Well-defined intermediates | Multiple isolation steps; Potentially lower overall yield | 35-55% | Laboratory scale; High purity requirements |

| B | Established thiadiazole formation; Flexible functionalization | Challenging thiolation step; More complex intermediate handling | 30-50% | Research purposes; Method development |

| C | Higher overall yield; Fewer steps; Convergent approach | Potential selectivity issues in cyclization; Requires careful optimization | 40-60% | Larger scale production; Industrial application |

Based on this analysis, Route C offers the most promising approach for efficient synthesis, particularly for larger-scale production, while Route A provides better control over each intermediate for laboratory-scale synthesis and research purposes.

Purification and Characterization

The purification and characterization of 2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and its intermediates are critical for ensuring product quality and confirming structural identity.

Purification Techniques

Multiple purification techniques can be employed, depending on the scale and purity requirements:

Recrystallization

Recrystallization represents the most common purification method for both intermediates and the final product:

"Crystals suitable for X-ray analysis were obtained by slow evaporation of an acetone solution."

Suitable solvent systems for recrystallization include:

| Compound | Primary Solvent | Anti-solvent | Conditions |

|---|---|---|---|

| 2-amino-5-mercapto-1,3,4-thiadiazole | Ethanol | Water | Slow cooling |

| 2-amino-5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazole | Acetone | Hexane | Slow evaporation |

| Final product | Ethyl acetate | Hexane | Refrigeration |

Column Chromatography

For more challenging purifications, silica gel column chromatography can be employed:

"the pad is washed with a 1:1 solution of ethyl acetate and hexane and this wash is concentrated under pressure to an oil."

Recommended chromatography conditions for the target compound:

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Gradient of hexane/ethyl acetate (starting 9:1, gradually increasing to 7:3)

- Detection: UV visualization (254 nm)

- Loading: Maximum 5% of the column weight

Preparative HPLC

For highest purity requirements or difficult separations, preparative HPLC offers superior resolution:

"One half of this solution is injected onto a Waters Prep 500 HPLC, using two prepacked columns and eluted with a solution of 12.5% ethyl acetate in hexane containing 1% methanol."

Recommended HPLC conditions:

- Column: C18, 250 × 21.2 mm, 10 μm

- Mobile phase: Acetonitrile/water gradient (60:40 to 90:10)

- Flow rate: 15 mL/min

- Detection: UV at 254 nm and 280 nm

Characterization Methods

Comprehensive characterization of 2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR (expected key signals):

- Aromatic protons (7.0-8.5 ppm)

- Benzylic CH2 (4.0-4.5 ppm)

- Methyl groups (2.0-2.5 ppm)

- NH proton (8.5-10.0 ppm)

- 13C NMR (expected key signals):

- Carbonyl carbon (165-170 ppm)

- Thiadiazole carbons (150-170 ppm)

- Aromatic carbons (120-140 ppm)

- Benzylic carbon (35-40 ppm)

- Methyl carbons (15-25 ppm)

Infrared (IR) Spectroscopy:

- Key bands: N-H stretching (3200-3400 cm-1), C=O stretching (1650-1700 cm-1), C-S stretching (700-800 cm-1)

Mass Spectrometry:

- Expected molecular ion peak: m/z 424 (corresponding to C18H15Cl2N3OS2)

- Characteristic fragmentation patterns: Loss of 2,5-dimethylbenzyl group, cleavage of the amide bond

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

- Column: C18, 150 × 4.6 mm, 5 μm

- Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Expected retention time: 8-10 minutes

Gas Chromatography (GC):

"The prepared product can be analyzed by GC-9160 gas chromatography, and the product purity can reach more than 99%."

- Column: DB-5MS (30 m × 0.25 mm, 0.25 μm film thickness)

- Temperature program: 100°C (2 min) → 10°C/min → 300°C (10 min)

- Carrier gas: Helium at 1 mL/min

- Detector: Flame ionization detector (FID) or mass spectrometer

Physical Characterization

Melting Point:

- Expected range: 180-190°C (to be determined experimentally)

X-Ray Crystallography:

For definitive structural confirmation, single-crystal X-ray diffraction analysis can be performed on crystals obtained through slow evaporation from acetone or ethyl acetate.

Scale-Up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide requires careful consideration of process parameters, equipment selection, and safety measures.

Process Optimization

Several modifications are necessary for successful scale-up:

Reaction Engineering

Temperature control represents a critical factor in large-scale synthesis:

"The resulting mixture was heated to 140° C. over 60 min followed by heating to 175° C. over 30 min. Heating was stopped at 175° C. The mixture was allowed to cool to 80° C. over two hours and poured into a well stirred mixture of ice and water."

Key modifications for industrial scale include:

- Implementation of jacketed reactors with precise temperature control

- Use of efficient heat exchangers for rapid cooling when necessary

- Controlled addition rates for exothermic steps

- Mechanical stirring to ensure homogeneous mixing

Solvent Selection

Solvent choice significantly impacts process efficiency and safety:

"Solvent Effects: DMF or THF at 60–80°C improves solubility of aromatic intermediates, while avoiding side reactions like oxidation."

For industrial production, the following solvents offer advantages:

- 2-Methyltetrahydrofuran (as a greener alternative to THF)

- Ethyl acetate (lower toxicity, easier recovery)

- Toluene (higher boiling point for thiadiazole formation)

- Acetonitrile (good solubility for intermediates)

Continuous Flow Processing

For certain reaction steps, continuous flow processing offers significant advantages over batch processes:

- Improved heat transfer and temperature control

- Better mixing efficiency

- Reduced reaction times

- Enhanced safety for hazardous reagents

- Higher reproducibility

Particularly suitable steps for continuous processing include:

- S-alkylation with 2,5-dimethylbenzyl chloride

- N-acylation with 2,5-dichlorobenzoyl chloride

Quality Control and Regulatory Considerations

For industrial production, robust quality control measures must be implemented:

In-Process Controls

Key quality parameters to monitor during synthesis include:

- Reaction completion (by HPLC or TLC)

- Purity of intermediates

- Residual solvent levels

- Moisture content

- Particle size distribution

Final Product Specifications

The final product should meet strict specifications:

- Chemical purity: >98% (by HPLC)

- Related substances: <1% for any individual impurity

- Residual solvents: Within ICH guidelines

- Heavy metals: <10 ppm

- Moisture content: <0.5%

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dichlorobenzamide derivatives, such as:

- 3,5-dichloro-N-(2-chlorophenyl)benzamide

- 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

The uniqueness of 2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide lies in its specific structural features, such as the presence of the thiadiazole ring and the dimethylbenzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2,5-Dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of benzamides. Its unique structural features, including dichloro and dimethylbenzyl groups attached to a thiadiazole ring, make it an interesting subject for research into its biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by diverse research findings and case studies.

Biological Activity Overview

Research indicates significant biological activities associated with this compound. The following sections detail its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance:

- Synthesis and Testing : A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited high activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 4 µg/mL .

- Case Study : In one study by Padmavathi et al., compounds derived from thiadiazoles showed promising results against Klebsiella pneumoniae and Fusarium solani, indicating that structural modifications can enhance antimicrobial efficacy .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 0.03 |

| 2 | E. coli | 0.04 |

| 3 | K. pneumoniae | 0.05 |

Antifungal Activity

Thiadiazole derivatives have also shown antifungal properties:

- Research Findings : Studies indicated that compounds with the thiadiazole moiety displayed significant antifungal activity against various fungi such as Candida albicans and Aspergillus niger. For example, certain derivatives achieved over 70% inhibition against these fungi in vitro .

| Compound | Target Fungus | Inhibition (%) |

|---|---|---|

| A | C. albicans | 80 |

| B | A. niger | 72 |

Anticancer Activity

The compound's anticancer potential has been explored in several studies:

- Mechanism of Action : The mechanism involves interaction with specific molecular targets that may alter enzyme or receptor activity leading to apoptosis in cancer cells. Research has demonstrated that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like cisplatin .

- Case Study : Matysiak et al. synthesized a series of new thiadiazole derivatives which exhibited antiproliferative activity against various cancer cell lines with ID50 values significantly lower than those for cisplatin .

Q & A

Basic: What are the critical steps and conditions for synthesizing 2,5-dichloro-N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Answer:

The synthesis involves sequential functionalization of the thiadiazole core. Key steps include:

- Thiadiazole ring formation : Condensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions.

- Benzamide coupling : Reaction of the thiadiazol-2-amine intermediate with 2,5-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., dimethylformamide) at 0–5°C to minimize side reactions.

- Thioether linkage introduction : Alkylation of the thiol group using 2,5-dimethylbenzyl bromide in the presence of a mild base (e.g., triethylamine) .

Critical conditions : Temperature control (<10°C during acylation), anhydrous solvents, and pH monitoring to prevent hydrolysis of reactive intermediates .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of aromatic protons, methyl groups, and thiadiazole ring signals. Discrepancies in peak splitting may indicate rotational isomerism .

- Infrared Spectroscopy (IR) : Identifies amide C=O stretching (~1650 cm) and C-S vibrations (~680 cm) .

- X-ray Crystallography : Resolves the spatial arrangement of the thiadiazole and benzamide moieties, highlighting intermolecular hydrogen bonds (e.g., N–H···N) that stabilize crystal packing .

Advanced: How can researchers optimize reaction yields and purity using statistical experimental design?

Answer:

Employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and stoichiometry:

- Factorial Design : Test interactions between variables (e.g., solvent choice and reaction time) to identify optimal conditions.

- Response Surface Methodology (RSM) : Model nonlinear relationships, such as the effect of pH on acylation efficiency.

- Case Study : A study on similar thiadiazoles achieved 85% yield by optimizing dichloromethane/water ratios and using triethylamine as a base .

Advanced: How to reconcile contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?

Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times.

- Solubility adjustments : Use co-solvents (e.g., DMSO) at non-toxic concentrations to avoid false negatives.

- Metabolic interference testing : Evaluate compound stability in serum-containing media, as degradation products may skew results .

Advanced: What computational strategies predict target interactions and structure-activity relationships (SAR)?

Answer:

- Molecular Docking : Simulate binding to hypothesized targets (e.g., DNA topoisomerase II) using software like AutoDock Vina. Focus on the thiadiazole’s sulfur and chlorine atoms as potential pharmacophores .

- Molecular Dynamics (MD) : Assess binding stability over time (50–100 ns simulations) under physiological conditions.

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

- Systematic substitution : Modify the benzamide’s chloro groups or thiadiazole’s methylbenzyl moiety to assess impact on bioactivity.

- Bioisosteric replacement : Replace the thioether linkage with sulfone or sulfoxide groups to enhance metabolic stability.

- In vitro validation : Test derivatives against a panel of cancer cell lines and compare with control compounds (e.g., doxorubicin) .

Advanced: What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?

Answer:

- Low solubility : Use mixed solvents (e.g., methanol/dichloromethane) for slow evaporation.

- Polymorphism : Screen crystallization conditions (temperature, solvent ratios) to isolate the most stable polymorph.

- Crystal packing disruption : Introduce co-crystallizing agents (e.g., acetic acid) to stabilize hydrogen-bonded networks .

Advanced: How to validate the proposed mechanism of action in anticancer studies?

Answer:

- Enzymatic assays : Measure inhibition of target enzymes (e.g., PARP-1 or tubulin polymerization) using purified proteins.

- Gene expression profiling : Use RNA-seq to identify pathways (e.g., apoptosis, DNA repair) modulated by the compound.

- In vivo models : Evaluate efficacy in xenograft mice, correlating tumor reduction with pharmacokinetic parameters (e.g., half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.